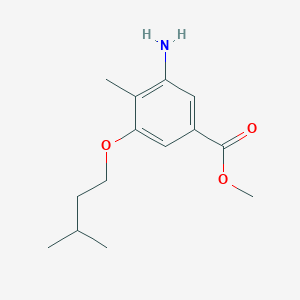
2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of a bromine atom, a fluorine atom, and a nitro group attached to a phenyl ring, with an ethanone group as the core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone typically involves the bromination of 2-fluoro-6-nitroacetophenone. The reaction is carried out using bromine in the presence of a suitable solvent such as chloroform or acetic acid. The reaction conditions often include refluxing the mixture to ensure complete bromination. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, reaction time, and reagent addition, ensuring consistent product quality. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the required purity standards .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or methanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium, or chromium trioxide (CrO3) in acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones with various functional groups.
Reduction: Formation of 2-amino-1-(2-fluoro-6-nitrophenyl)ethanone.
Oxidation: Formation of 2-bromo-1-(2-fluoro-6-nitrophenyl)acetic acid.
Scientific Research Applications
2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: Employed in studies to understand the interaction of halogenated compounds with biological systems.
Industrial Applications: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone involves its interaction with nucleophiles due to the presence of the electrophilic bromine atom. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity. The nitro group may also participate in redox reactions, influencing the compound’s reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(2-fluoro-4-nitrophenyl)ethanone
- 2-Bromo-1-(2-fluoro-6-methylphenyl)ethanone
- 2-Bromo-1-(2-fluoro-6-chlorophenyl)ethanone
Uniqueness
2-Bromo-1-(2-fluoro-6-nitrophenyl)ethanone is unique due to the specific positioning of the fluorine and nitro groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of both electron-withdrawing groups (fluorine and nitro) enhances the compound’s electrophilicity, making it a valuable intermediate in various synthetic applications .
Properties
Molecular Formula |
C8H5BrFNO3 |
|---|---|
Molecular Weight |
262.03 g/mol |
IUPAC Name |
2-bromo-1-(2-fluoro-6-nitrophenyl)ethanone |
InChI |
InChI=1S/C8H5BrFNO3/c9-4-7(12)8-5(10)2-1-3-6(8)11(13)14/h1-3H,4H2 |
InChI Key |
KLGXKXJVMNDYEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)CBr)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



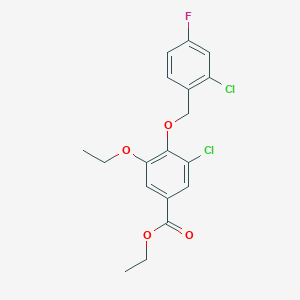
![3-([2,2'-Bipyridin]-5-yl)-2-aminopropanoic acid trihydrochloride](/img/structure/B13004924.png)
![1-(6-(3,4-Dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethanamine](/img/structure/B13004926.png)
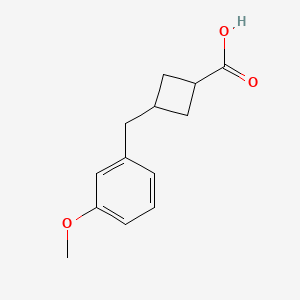
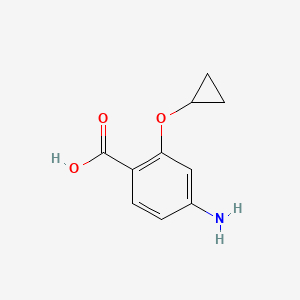
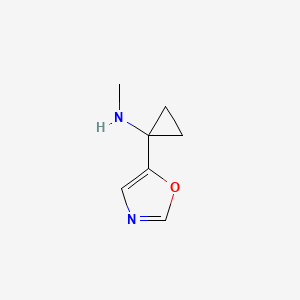
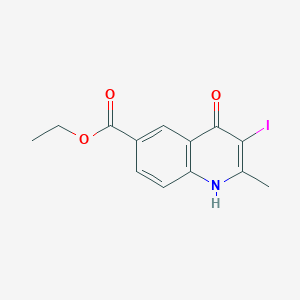
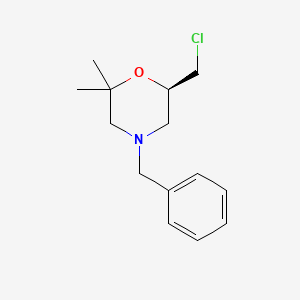
![3-Bromo-4-chloro-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13004960.png)

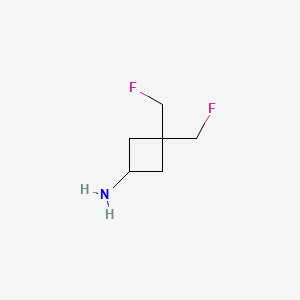
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-6-yl)ethan-1-ol](/img/structure/B13004972.png)
